molecular formula C21H30N2O2S B14214954 N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 573670-29-8

N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B14214954
CAS No.: 573670-29-8
M. Wt: 374.5 g/mol
InChI Key: KXIRRHBBIMUOBH-UHFFFAOYSA-N
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Description

N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an anilinobutyl group, an ethyl group, and a trimethylbenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-ethyl-4-anilinobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-piperidinamine: Shares structural similarities but differs in functional groups.

    4-Anilino-N-phenethylpiperidine: Another related compound with distinct chemical properties.

Uniqueness

This detailed article provides a comprehensive overview of N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

573670-29-8

Molecular Formula

C21H30N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(4-anilinobutyl)-N-ethyl-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H30N2O2S/c1-5-23(14-10-9-13-22-20-11-7-6-8-12-20)26(24,25)21-18(3)15-17(2)16-19(21)4/h6-8,11-12,15-16,22H,5,9-10,13-14H2,1-4H3

InChI Key

KXIRRHBBIMUOBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCNC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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